
Germanium monoxide
Descripción
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Propiedades
IUPAC Name |
oxogermane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/GeH2O/c1-2/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIYWQBRYUCBMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[GeH2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GeH2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20619-16-3 | |
Record name | Germanium oxide (GeO) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020619163 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Germanium oxide (GeO) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Synthetic Methodologies and Reaction Pathways for Germanium Monoxide
Condensed-Phase Synthesis and Formation Processes
Oxidation Pathways of Elemental Germanium in Controlled Environments
Elemental germanium (Ge) can react with oxygen (O2) at elevated temperatures to form germanium oxides, with GeO often appearing as an intermediate product nanografi.com. The direct reaction can be represented as: 2Ge + O2 → 2GeO
In gas-phase reactions under single-collision conditions, germanium atoms react with molecular oxygen. This process involves the formation of a linear singlet collision complex (GeOO) followed by intersystem crossing (ISC) to yield germanium monoxide (GeO) and atomic oxygen nsf.gov.
This compound can also be prepared by the high-temperature reaction of germanium dioxide with elemental germanium metal wikipedia.org. Furthermore, GeO can be synthesized via the reduction of germanium dioxide (GeO2) using hydrogen gas (H2) at temperatures between 600°C and 700°C. Careful control of the oxygen partial pressure is necessary during this process to prevent over-reduction to elemental germanium . GeO can also be sublimated in a vacuum chamber at temperatures between 900°C and 1000°C .
Table 1: Synthesis Conditions for this compound
Method/Reaction | Reactants/Conditions | Temperature (°C) | Products/Notes |
Oxidation of Elemental Germanium | Ge + O2 | High | GeO (intermediate) , nanografi.com |
Reaction with Water Vapor | Ge + H2O | Not specified | Volatile GeO, H2 wecmelive.com, wecmelive.com, orientjchem.org, lifescienceglobal.com |
Reduction of Germanium Dioxide | GeO2 + H2 | 600–700 | GeO (monitoring O2 partial pressure) |
Sublimation of this compound | GeO (solid) | 710 (sublimes) | GeO (gas) |
Vapor Deposition (Vacuum Sublimation) | GeO | 900–1000 | GeO (controlled condensation) |
High-Temperature Reaction | GeO2 + Ge | High | GeO wikipedia.org |
Gas-Phase Reaction (Single-Collision) | Ge atoms + O2 | Not specified | GeO + O(3P) via intersystem crossing , nsf.gov |
Etching by Water Vapor (in Hydrazine) | Ge(s) + H2O(g) | 450–700 | GeO(g) + H2(g) (activation energy ~53 kcal/mol for etching) orientjchem.org |
Formation via Interaction with Water Vapor and Associated Kinetics
The reaction between elemental germanium and water vapor (H2O) is a significant pathway for GeO formation, yielding volatile this compound and hydrogen gas: Ge + H2O → GeO + H2 wecmelive.comwecmelive.comorientjchem.orglifescienceglobal.com
This reaction is particularly noted for the volatility of the this compound produced, which evaporates immediately from the germanium surface wecmelive.comwecmelive.com. The kinetics of this reaction have been studied using microgravimetric methods, allowing for the determination of evaporation rates at different temperatures wecmelive.comwecmelive.com. The etching of the germanium surface by water vapor, a process related to GeO formation, has an activation energy of approximately 53 kcal/mol, aligning with the heat of vaporization of this compound orientjchem.org.
Preparation of Hydrous this compound Forms
Direct preparation methods for hydrous or hydrated forms of this compound (GeO) are not extensively detailed in the available literature. However, hydrated germanium dioxide (GeO2·nH2O) is discussed as a precursor in various synthesis routes, such as the hydrolysis of germanium tetrachloride (GeCl4) google.commdpi.com. The preparation of germanium dioxide itself can involve hydration processes google.commdpi.com.
Thin Film Deposition Research of this compound and Related Germanium Suboxides
Research into germanium oxide thin films often focuses on germanium dioxide (GeO2) due to its potential as a dielectric material. However, understanding the formation and behavior of this compound (GeO) is crucial, as it can be present as a suboxide and affect film properties.
Advanced Techniques for Controlled Film Growth
Atomic Layer Deposition (ALD) is a highly regarded technique for depositing germanium oxide films with precise control over stoichiometry, thickness, and conformality cambridge.orgacs.orgnih.gov. ALD processes for GeO2 utilize various germanium-containing precursors, such as Ge(OnBu)4, Ge(NMe2)4 cambridge.org, and Ge(tmhd)Cl acs.orgnih.gov, often in conjunction with oxidants like H2O2 acs.orgnih.gov. These methods allow for the formation of stoichiometric GeO2 films with low impurity levels and negligible incorporation of suboxides like GeO cambridge.orgnih.gov. For instance, ALD using Ge(tmhd)Cl and H2O2 at 300°C can achieve a saturated growth rate of approximately 0.27 Å/cycle, producing amorphous GeO2 films acs.orgnih.gov.
Table 2: Atomic Layer Deposition (ALD) for Germanium Oxide Films
Precursor(s) | Oxidant | Deposition Temperature (°C) | Saturated Growth Rate (Å/cycle) | Film Composition/Notes |
Ge(NMe2)4 | Not Specified | 200 | 0.45 | GeO2, low impurity, negligible GeO cambridge.org |
Ge(OnBu)4 | Not Specified | 200 | 0.3 | GeO2, low impurity, negligible GeO cambridge.org |
Ge(tmhd)Cl | H2O2 | 300–350 | 0.27 (at 300°C) | Amorphous GeO2, self-limiting growth, good conformality acs.org, nih.gov |
Ge(tmhd)Cl | H2O2 | 300 | ~0.3 | GeO2, self-limiting growth, CVD-like growth avoided nih.gov |
While ALD is favored for its precision, other techniques like sputtering are also employed for germanium oxide thin films, although they may present challenges in achieving uniform stoichiometry and conformality compared to ALD acs.orgnih.gov. Research also indicates that GeO evaporation can be used in the preparation of germanium oxide films wecmelive.com.
Investigation of Disproportionation Phenomena during Film Formation
This compound is known to be metastable and undergoes disproportionation at elevated temperatures, typically above 200°C, into germanium and germanium dioxide according to the reaction: 2GeO → Ge + GeO2 ioffe.ru
This phenomenon is significant during thin film formation and processing. When volatile GeO is deposited onto cooler substrates, such as silicon, in a reactor's cold zone, it disproportionates, leading to the formation of mixed (Ge + GeO2) films wecmelive.comwecmelive.com. Similarly, annealing this compound films (e.g., GeO1.07) in a vacuum at temperatures between 200°C and 400°C can induce disproportionation ioffe.ru. The presence of GeO within GeO2 films is known to degrade electrical properties by acting as trap sites and oxygen vacancies, making the suppression of GeO formation a critical aspect of germanium oxide thin film deposition cambridge.orgnih.gov. The disproportionation reaction can also lead to the formation of germanium nanoclusters within the oxide matrix when GeOx films are annealed at temperatures between 400°C and 500°C ioffe.ru.
Table 3: this compound Disproportionation
Reaction | Conditions | Temperature Range (°C) | Products | Notes |
2GeO → Ge + GeO2 | Metastable GeO, annealing in vacuum | > 200 | Ge, GeO2 | GeO disproportionates into thermodynamically stable phases ioffe.ru |
2GeO → Ge + GeO2 | GeO film annealing | 200–400 | Ge, GeO2 | Disproportionation occurs during annealing in vacuum ioffe.ru |
2GeO → Ge + GeO2 | Deposition on Si substrate (cold zone) | Not specified | Ge, GeO2 | Volatile GeO disproportionates, forming (Ge+GeO2) films wecmelive.com, wecmelive.com |
2GeO → Ge + GeO2 | GeO vapor fraction | Not specified | Ge, GeO2 | Metastable GeO vapor produces a mixture of Ge and GeO2 aip.org |
2GeO → Ge + GeO2 | GeOx film annealing (GeOx with x ~ 1.1) | 400–500 | Ge (nanoclusters) | Appearance and growth of amorphous germanium nanoclusters observed ioffe.ru |
GeO in GeO2 films | Presence during GeO2 film formation/deposition | Not specified | GeO | Degrades electrical properties; suppression is crucial cambridge.org, nih.gov |
Compound List
this compound (GeO)
Germanium (Ge)
Germanium dioxide (GeO2)
Water (H2O)
Hydrogen (H2)
Hydrazine (N2H4)
Germanium tetrachloride (GeCl4)
Germanium disulfide (GeS2)
Germanium nitride (Ge3N4)
Germanium oxynitride
Hafnium oxide (HfO2)
Aluminum oxide (Al2O3)
Silicon dioxide (SiO2)
Tin dioxide (SnO2)
Advanced Structural Elucidation and Characterization of Germanium Monoxide
Atomic and Microstructural Analysis of Germanium Monoxide Films
The atomic and microstructural properties of this compound (GeO) films are complex and have been the subject of extensive research. These films are typically amorphous and their structure can be understood through various models and analytical techniques. researchgate.netresearchgate.net
Metastability and Temperature-Induced Structural Transformations in this compound
This compound in its solid form is a metastable material. researchgate.net This metastability is attributed to internal strains within its atomic network. researchgate.net At elevated temperatures, GeO undergoes significant structural transformations. The disproportionation reaction, initiated at temperatures around 180°C and becoming more significant at higher temperatures, is a key transformation. core.ac.uk
This temperature-induced decomposition of GeO into germanium and germanium dioxide alters the film's structure from a homogeneous amorphous network to a composite material consisting of Ge nanoclusters within a GeO₂ matrix. researchgate.netcore.ac.uk This transformation can be observed through various analytical methods. For example, X-ray photoelectron spectroscopy (XPS) of annealed films shows changes in the Ge 3d peak, indicating the presence of different germanium oxidation states corresponding to Ge, GeO, and GeO₂. researchgate.net Similarly, IR spectroscopy reveals a shift in the main absorption band towards higher frequencies (from ~770 cm⁻¹ to ~870 cm⁻¹), which is characteristic of the Ge–O–Ge stretching mode in GeO₂, confirming the formation of the dioxide phase. researchgate.net
High-pressure studies on related germanium oxides also reveal a series of phase transformations, although these are more relevant to GeO₂. daneshyari.compsu.edumdpi.com
Comparative Structural Analysis with Isoelectronic and Isovalent Monoxides (e.g., Silicon Monoxide)
A comparative analysis with silicon monoxide (SiO), which is isoelectronic with GeO, provides valuable insights. Both GeO and SiO are metastable as amorphous solids and can disproportionate into their elemental and dioxide forms (Si and SiO₂, and Ge and GeO₂) under certain conditions. pku.edu.cn However, there are key differences. For instance, the Si-O bond is generally stronger than the Ge-O bond. mcmaster.ca
In the context of their dioxides, amorphous GeO₂ and SiO₂ share structural similarities, both forming continuous random networks of corner-sharing tetrahedra (GeO₄ and SiO₄, respectively). arxiv.orgfudutsinma.edu.ngumkc.edu However, the structural parameters differ. The Ge-O bond length in amorphous GeO₂ is approximately 1.75 Å, which is longer than the Si-O bond length of 1.62 Å in amorphous SiO₂. fudutsinma.edu.ng Furthermore, the Ge-O-Ge bond angle in amorphous GeO₂ is around 130°, smaller than the Si-O-Si angle of about 142° in SiO₂. fudutsinma.edu.ng These differences are attributed to the larger atomic radius of germanium compared to silicon. arxiv.org
The introduction of germanium into silicon oxidation processes has been shown to enhance the oxidation rate, partly because the Si-Ge bond is weaker than the Si-Si bond and because GeO forms more readily than SiO₂, though it is less stable. mcmaster.ca
Spectroscopic Characterization Methodologies and Interpretations
A variety of spectroscopic techniques are essential for elucidating the structure of this compound films.
Raman Spectroscopy : This technique is particularly useful for detecting the presence of Ge-Ge bonds. The absence of a peak around 275-280 cm⁻¹ in as-deposited GeO films confirms the lack of amorphous germanium clusters. researchgate.netresearchgate.net Conversely, the appearance and growth of this peak upon annealing provides direct evidence for the disproportionation reaction and the formation of Ge nanoclusters. researchgate.netmathnet.ru
Infrared (IR) Spectroscopy : IR spectroscopy is sensitive to the vibrations of Ge-O bonds. In amorphous GeO, a characteristic broad absorption band is observed around 770 cm⁻¹. researchgate.net As the material transforms upon heating and GeO₂ is formed, this peak shifts to higher wavenumbers, around 870 cm⁻¹, which is indicative of the asymmetric stretching of Ge-O-Ge bridges in germanium dioxide. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) : XPS is a powerful tool for determining the chemical states of germanium. By analyzing the binding energies of core-level electrons, such as the Ge 3d or Ge 2p electrons, different oxidation states can be identified. thermofisher.com For stoichiometric GeO, the Ge 3d peak is located at a binding energy between that of elemental Ge (Ge⁰) and GeO₂ (Ge⁴⁺). researchgate.netthermofisher.com Deconvolution of the XPS spectra of annealed films can quantify the relative amounts of Ge, GeO, and GeO₂ phases, providing insight into the extent of the disproportionation. researchgate.net
Spectroscopic Technique | Feature | Interpretation in this compound |
Raman Spectroscopy | Peak at ~275-280 cm⁻¹ | Indicates presence of amorphous Germanium (Ge-Ge bonds) nanoclusters. researchgate.net |
Infrared Spectroscopy | Broad band at ~770 cm⁻¹ | Asymmetric valence vibrations of Ge-O-Ge bridges in amorphous GeO. researchgate.net |
Band shifts to ~870 cm⁻¹ | Formation of GeO₂ upon annealing. researchgate.net | |
XPS | Ge 3d binding energy | Identifies oxidation state (Ge⁰, Ge²⁺ in GeO, Ge⁴⁺ in GeO₂). researchgate.netthermofisher.com |
The combined application of these spectroscopic methods provides a comprehensive understanding of the atomic structure, bonding, and temperature-induced transformations in this compound films.
Raman Spectroscopy for Vibrational Mode Identification and Bond Analysis
Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of materials, offering insights into their structural characteristics. In the study of this compound, Raman spectroscopy is instrumental in identifying the presence of specific bonds and analyzing the material's structural phases.
For instance, in GeO thin films, Raman spectroscopy has been used to monitor structural changes upon annealing. Initially, the Raman spectrum of a stoichiometric GeO film does not show vibration modes of Ge-Ge bonds in concentrations high enough for detection. However, after short-term annealing at 260°C, a broad band emerges around 275–280 cm⁻¹, which corresponds to the scattering of light at local vibrations in amorphous germanium. researchgate.net This indicates the decomposition of the GeO film into a Germanium dioxide (GeO₂) matrix and clustered Germanium (Ge). researchgate.net The intensity of this band increases with higher annealing temperatures. researchgate.net
In heterophase systems consisting of Ge microcrystals within a GeO₂ matrix, Raman scattering has been employed to estimate the size of the germanium nanocrystals. researchgate.net The Raman peak corresponding to scattering from optical phonons is influenced by the nanocrystal size. researchgate.net
It's important to note that the experimental setup for Raman analysis of GeO requires careful consideration to prevent altering the material. For example, using a defocused laser beam with low power helps to avoid overheating the sample and inducing decomposition of the this compound. researchgate.net
Key Raman Spectral Features for Germanium and its Oxides:
Feature | Wavenumber (cm⁻¹) | Assignment | Reference |
Amorphous Ge | ~275-280 | Local vibrations in amorphous germanium clusters | researchgate.net |
Crystalline Ge | ~300 | E₂g mode of crystalline germanium | acs.org |
Ge-Ge stretch in GeH | 302 | Slightly blue-shifted compared to crystalline Ge | acs.org |
Ge-O-Ge bending modes | 500-620 | Bending vibrations in germanate glasses | tandfonline.com |
Asymmetric Ge-O stretching | ~797 | Asymmetrical stretching vibrations of Ge-O in GeO₄ with one non-bridging oxygen | tandfonline.com |
Infrared (IR) Spectroscopy for Absorption Characteristics and Valence Vibration Studies
Infrared (IR) spectroscopy is a crucial tool for investigating the absorption characteristics and valence vibrations of this compound. It provides detailed information about the bonding environment within the material.
In GeO thin films, a prominent broad absorption band is observed around 770 cm⁻¹. researchgate.net This band is attributed to the asymmetric valence vibrations of oxygen within the Ge-O-Ge bridge, a characteristic feature of this compound. researchgate.net A less intense band at approximately 524 cm⁻¹ is assigned to the bending vibrations of oxygen in the same Ge-O-Ge bridge. researchgate.net
Upon annealing, the main absorption band at 770 cm⁻¹ shifts to higher wavenumbers, approaching the 870 cm⁻¹ region, which is characteristic of glassy germanium dioxide (GeO₂). researchgate.net This shift signifies the decomposition of this compound and a rearrangement of the material's lattice. researchgate.net
Studies on hydrogenated germanium (Ge:H) have shown that Ge-O vibrations appear before CHyOz vibrations, suggesting that the GeOx:H phase is a prerequisite for CO₂ reduction. nih.gov The interaction of water with Ge:H leads to an increase in Ge-O vibrations without a significant decrease in Ge-H vibrations, indicating that oxygen incorporates at Ge-dangling bonds rather than Ge-Ge back bonds. nih.gov
Key IR Absorption Bands for Germanium Oxides:
Wavenumber (cm⁻¹) | Assignment | Material | Reference |
~524 | Bending vibrations of oxygen in Ge-O-Ge bridge | GeO film | researchgate.net |
~560 | Ge-H wagging vibrations | a/nc-Ge(Ox):H films | nih.gov |
~770 | Asymmetric valence vibrations of oxygen in Ge-O-Ge bridge | GeO film | researchgate.net |
880-890 | Characteristic absorption for GeO₂ | Ge+GeO₂ films | wecmelive.com |
~1870 | Ge-H stretching vibrations | a/nc-Ge(Ox):H films | nih.gov |
X-ray Photoelectron Spectroscopy (XPS) for Stoichiometric Composition and Electronic State Determination
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. diva-portal.orgscivisionpub.com
For this compound, XPS is essential for determining its stoichiometric composition and the oxidation states of germanium. In GeO₂ thin films, the Ge 3d core-level spectra can be used to identify different germanium oxides. Peaks at approximately 531.6 eV and 532.7 eV in the O 1s spectra correspond to the chemical bonding states of GeO and GeO₂, respectively. nih.gov By analyzing the peak areas, the relative amounts of these oxides can be quantified. For example, as the deposition temperature of GeO₂ films increases, the peak area corresponding to GeO₂ increases while the GeO peak area decreases, indicating a film composition closer to stoichiometric GeO₂. nih.gov
XPS studies on a-GeOx films have shown that the Ge 3d electron spectra can be decomposed into five components, allowing for detailed analysis of the different oxidation states of germanium present. capes.gov.br High-resolution analysis of a pristine Ge surface shows germanium in its elemental form (Ge⁰) with a binding energy of 29.4 eV, and in its oxidized form as GeO₂ with a binding energy of 33.0 eV. mdpi.com Sub-oxides such as Ge¹⁺ (y/x = 1/2) and Ge³⁺ (y/x is about 3/2) can also be identified at binding energies of 30.2 eV and 32.2 eV, respectively. mdpi.com
Auger Electron Spectroscopy for Elemental Composition Profiling of Films
Auger Electron Spectroscopy (AES) is a surface analysis technique used for determining the elemental composition of the surface layers of a sample. wikipedia.org It is particularly useful for depth profiling to understand the compositional changes within thin films. wikipedia.orgeag.com
In the context of films derived from the disproportionation of this compound (2GeO → Ge + GeO₂), AES provides direct evidence of the two-phase structure. wecmelive.com The Auger spectrum of such a film exhibits a split LMM transition peak for germanium at 1140 eV and 1147 eV. The former corresponds to the Auger transition of germanium atoms in Ge(O₄) tetrahedra within GeO₂, while the latter is associated with Ge(Ge₄) tetrahedra in elemental Ge. wecmelive.com This splitting confirms the presence of both Ge and GeO₂ phases. In contrast, homogeneous solid solutions of GeOx (0≤x≤2) show a single peak that shifts between these two energies depending on the value of x. wecmelive.com
AES depth profiling can also detect the rediffusion of elements, such as oxygen, within a film. lifescienceglobal.com For instance, in germanium oxynitride (GexNyOz) films, an oxygen signal is detected alongside germanium and nitrogen, and its distribution can be mapped throughout the film's thickness. lifescienceglobal.com
Electronic Absorption Spectroscopy of this compound Materials
Electronic absorption spectroscopy, typically in the ultraviolet-visible (UV-Vis) range, is used to determine the optical properties of materials, including the optical band gap (Eopt).
For films with a two-phase (Ge + GeO₂) structure resulting from the disproportionation of GeO, the optical band gap is found to be in the range of 1.2-1.3 eV, which is close to the value for amorphous germanium. wecmelive.com The electronic absorption spectrum can be analyzed using Tauc plots, where (αhν)¹/² is plotted against the photon energy (hν), to determine the optical band gap. wecmelive.com The spectrum can also reveal the presence of an Urbach "tail of states," which is associated with defects arising from the lack of long-range order in amorphous materials. wecmelive.com
In studies of GeO₂ nanocrystals, UV-Vis absorption spectroscopy has been used to determine their optical bandgap. researchgate.net The excitation spectrum of germanium glasses can be dominated by a broad band, which may result from the absorption of GeO and GeO₂ groups. researchgate.net
X-ray Absorption Fine Structure Analysis for Electronic Structure of Germanium Oxides
X-ray Absorption Fine Structure (XAFS) is a powerful technique for investigating the local atomic and electronic structure of materials. aip.orgunimi.itnih.gov It is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
XANES provides information on the oxidation state and coordination geometry of the absorbing atom. nih.govmdpi.com The XANES spectra of different germanium oxides, such as GeO₂, Ge[OCH(CH₃)₂]₄, amorphous GeO, and Ge metal, are substantially different in terms of their edge positions and white line features. mdpi.com For instance, the normalized XANES spectrum of Ge/GeO₂ nanoparticles shows a shoulder peak around 11,105 eV and an edge peak around 11,110 eV, corresponding to the absorption peaks of Ge⁰ and Ge⁴⁺, respectively. researchgate.net The characteristics of XANES spectra can distinguish between four-fold and six-fold coordination of Ge. researchgate.net
EXAFS provides information about the local atomic environment, including bond distances and coordination numbers. aip.org For example, in GeO₂ nanoparticles, EXAFS analysis can determine the phase fractions of different polymorphs. mdpi.com The Fourier transform of the EXAFS data reveals peaks corresponding to different coordination shells, such as the nearest neighbor Ge-O bonds. mdpi.com
Interfacial Structures and Electronic Band Alignment
The study of interfacial structures and electronic band alignment is critical for understanding the performance of this compound in electronic devices. When GeO is deposited on a substrate like silicon, it can disproportionate into Ge and GeO₂, creating a (Ge+GeO₂)-Si interface. wecmelive.com
Capacitance-voltage (C-V) measurements of Al-(Ge+GeO₂)-Si structures reveal information about the interface quality. These structures can exhibit hysteresis in their C-V characteristics. wecmelive.com The flat-band voltage (VFB) provides insight into the charge at the dielectric-semiconductor interface. For germanium oxynitride (GexNyOz) films on silicon, the sign of the flat-band voltage can change with the preparation temperature, indicating a change in the dominant charge at the interface. lifescienceglobal.com A negative VFB suggests a positive charge in the boundary region of the dielectric, which is typical for oxide films, while a positive VFB indicates a negative charge, characteristic of germanium nitride films. lifescienceglobal.com
Understanding the electronic band alignment, including the valence and conduction band offsets, is crucial for device applications. While detailed experimental data on the band alignment of pure GeO interfaces is limited in the provided search results, theoretical calculations for various germanium oxides show the alignment of their density of states (DOS). researchgate.net The band edges, which determine the band alignment, can be extracted from these calculations. researchgate.net For instance, the band alignment for AP-GeO₂, HP-GeO₂, AP-SrGeO₃, and HP-SrGeO₃ has been calculated by aligning the O 2s levels. researchgate.net
Atomic and Electronic Structures at Germanium:this compound:Germanium Dioxide Interfaces
The atomic arrangement and corresponding electronic properties at Ge:GeO:GeO2 interfaces have been a subject of intense research. The presence of GeO, which can be volatile, and other sub-oxides introduces complexities not seen in the more conventional Si:SiO2 system. aip.orgaip.org
First-principles calculations have been instrumental in elucidating the stable structure of crystalline this compound. aip.org Unlike the unstable nature of silicon monoxide (SiO), solid GeO possesses its own region of stability. aip.org Theoretical models have explored various crystalline structures for GeO, including the tetragonal PbO, rhombohedral GeTe, and orthorhombic GeS structures. aip.orgaip.org Interestingly, calculations suggest that crystalline GeO is stable in an orthorhombic structure characterized by planar oxygen sites and threefold coordinated germanium and oxygen atoms. aip.orgaip.org In this configuration, the bond angles for germanium are near 90°, formed by its p electrons, while the oxygen atoms adopt a planar arrangement with 120° bond angles. aip.org
The electronic structure of these interfaces governs the charge carrier transport and potential barriers. The band gaps of GeO and GeO2 have been calculated using hybrid density functionals to be approximately 4.0 eV and 6.1 eV, respectively. aip.orgaip.org A crucial parameter for electronic devices is the band offset between the semiconductor and the oxide layers. The conduction band offsets for Ge:GeO and Ge:GeO2 interfaces are calculated to be relatively small, around 0.4 eV and 0.8 eV, respectively. aip.orgaip.orgdntb.gov.ua The valence band offset at the Ge:GeO2 interface is significantly larger, calculated to be about 4.3 eV. aip.orgresearchgate.net These small conduction band offsets have implications for leakage currents in transistors, suggesting the need for thicker GeO2 layers or the use of wider band gap dielectrics. aip.org
The electronic density of states reveals key features of these materials. For GeO2, the upper valence band is composed of nonbonding oxygen pπ states, and the conduction band minimum consists of Ge 4s states. aip.org In this compound, the Ge s states are fully occupied, with peaks at the top of the valence band and deeper within the valence band. The primary band gap in GeO is between the Ge s/O p valence states and the Ge p conduction band states. aip.org
Table 1: Calculated Electronic Properties of Germanium Oxides and Interfaces
Property | This compound (GeO) | Germanium Dioxide (GeO2) | Ge:GeO Interface | Ge:GeO2 Interface |
Band Gap (eV) | 4.0 aip.orgaip.org | 6.1 aip.orgaip.org | - | - |
Conduction Band Offset (eV) | - | - | 0.4 aip.orgaip.orgdntb.gov.ua | 0.8 aip.orgaip.orgdntb.gov.ua |
Valence Band Offset (eV) | - | - | - | 4.3 aip.orgresearchgate.net |
Investigation of Sub-Stoichiometric Germanium Oxide States at Material Interfaces
The region between crystalline germanium and stoichiometric germanium dioxide is not abrupt but consists of a sub-stoichiometric transition layer, denoted as GeOx (where x < 2). researchgate.netnsc.ru This interlayer is intrinsically different from the sub-oxide region in the silicon-silicon dioxide system and plays a significant role in the electrical properties of the interface. researchgate.net The formation of this sub-stoichiometric layer is partly due to the reaction between Ge and GeO2, which can produce volatile GeO. nsc.ru
Investigations using techniques like X-ray Photoelectron Spectroscopy (XPS) have confirmed the presence of various germanium oxidation states (Ge¹⁺, Ge²⁺, Ge³⁺) within this interfacial layer. researchgate.netiphy.ac.cn The distribution of these sub-oxides is not uniform; GeO2 is typically found at the surface, while the sub-oxides are more concentrated near the germanium substrate. psu.edu The thickness of this GeOx layer can be influenced by processing conditions such as annealing temperature. researchgate.net
The atomic structure of this sub-stoichiometric region is complex. Molecular dynamics simulations have revealed a high concentration of threefold coordinated Ge and O atoms, which differ from the ideal fourfold coordination of Ge and twofold coordination of O in GeO2. researchgate.net These threefold coordinated atoms can form what are known as valence alternation pairs (VAPs). researchgate.net The presence of these VAPs can create dipoles that may influence the interface dipole and the resulting band offsets. researchgate.net
Furthermore, these sub-stoichiometric regions can contain defects that impact device performance. A notable finding is the presence of twofold coordinated Ge atoms with unoccupied dangling bonds. researchgate.netaip.org These sites are prone to trapping electrons, which can form additional Ge-Ge bonds. researchgate.netaip.org The energy levels associated with these trapped states can fall within the band gap of germanium, potentially explaining the poorer performance of n-type Ge devices. researchgate.netaip.org The penalty energies for forming these intermediate oxidation states in germanium are significantly lower than for silicon, indicating a higher stability of the sub-stoichiometric phase at Ge/GeO2 interfaces. researchgate.net
Table 2: Observed Germanium Oxidation States at Interfaces via XPS
Oxidation State | Corresponding Compound/Bonding | Typical Binding Energy Range (Ge 3d, eV) |
Ge⁰ | Elemental Germanium | ~29.4 - 29.5 researchgate.netaip.org |
Ge¹⁺ | Germanium Sub-oxide | ~30.5 core.ac.uk |
Ge²⁺ | This compound (GeO) / Sub-oxide | ~31.0 researchgate.net |
Ge³⁺ | Germanium Sub-oxide | - |
Ge⁴⁺ | Germanium Dioxide (GeO2) | ~32.8 - 33.5 researchgate.netresearchgate.net |
Electronic Structure Theory and Calculations
The electronic structure of GeO is fundamental to understanding its chemical reactivity and physical properties. Various advanced computational methods are employed to elucidate these aspects.
Applications of Density Functional Theory (DFT)
Density Functional Theory (DFT) is a widely utilized quantum mechanical modeling method for calculating the electronic structure of materials and molecules. For this compound, DFT calculations have been instrumental in determining key ground-state properties. Studies have focused on calculating equilibrium bond lengths, dissociation energies, vibrational frequencies, and dipole moments of the GeO molecule in its ground electronic state (X¹Σ⁺) global-sci.com. These calculations often employ various exchange-correlation functionals (e.g., B3LYP, PBE) to achieve accurate predictions that align with experimental data or provide a basis for further theoretical investigations lsu.eduarxiv.orgethz.ch. DFT is also used to explore the electronic structure of germanium-containing materials, such as germanium oxide phases, and their potential phase transitions ethz.chaps.orgresearchgate.netarxiv.orgmdpi.comacs.org.
Multireference Configuration Interaction (MRCI) Methods for Electronic States
To accurately describe the electronic states of molecules, particularly excited states where electron correlation is significant, Multireference Configuration Interaction (MRCI) methods are employed global-sci.comglobal-sci.comresearchgate.netacs.orgtandfonline.comrsc.org. MRCI, often with Davidson's correction (MRCI+Q), allows for the computation of potential energy curves (PECs) for various electronic states, including excited singlet and triplet states of GeO global-sci.comglobal-sci.com. These calculations provide crucial data for understanding spectroscopic transitions, predicting spectroscopic constants (like equilibrium internuclear distance, vibrational frequencies, and rotational constants), and determining dissociation energies for these states global-sci.comglobal-sci.com. The accuracy of MRCI methods is vital for comparing theoretical predictions with experimental spectroscopic data.
Ab-initio Approaches for Ground and Excited States
Ab-initio methods, which are based on fundamental quantum mechanical principles without empirical parameters, are essential for high-accuracy electronic structure calculations. These include methods employing the Linear Combination of Atomic Orbitals (LCAO) formalism and various approximations for the exchange-correlation potential, such as Generalized Gradient Approximation (GGA) lsu.eduarxiv.orgresearchgate.netlims.ac.ukscirp.orgaip.org. Specialized ab-initio techniques, like the Bagayoko-Zhao-Williams-Ekuma-Franklin (BZW-EF) method, are used to ensure self-consistent calculations and achieve accurate ground-state properties for materials like germanium lsu.eduarxiv.orgresearchgate.netscirp.orgaip.org. For GeO, ab-initio calculations are applied to determine ground and excited state properties, often in conjunction with MRCI methods, to provide a comprehensive understanding of its electronic landscape global-sci.comglobal-sci.comresearchgate.netnsf.gov.
Computational Determination of Molecular Orbitals and Energy Level Alignments
Computational methods allow for the detailed mapping of molecular orbitals (MOs) and the determination of energy level alignments. For GeO, calculations yield the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as other significant orbitals. This information is critical for understanding the molecule's electronic behavior, including its ionization potential and electron affinity. Energy level alignment calculations are particularly important for predicting how GeO might interact with surfaces or other molecules in electronic devices or catalytic processes researchgate.netacs.orgmdpi.comcanada.ca.
Theoretical Studies of Germanium Oxide Phases and Polymorphic Transitions
Beyond the diatomic molecule, theoretical studies also investigate the solid-state phases of germanium oxides. Germanium dioxide (GeO₂) is structurally analogous to silicon dioxide (SiO₂) and exhibits complex polymorphism, with different coordination environments for germanium atoms under varying pressures and temperatures aps.orgresearchgate.netarxiv.orgmdpi.comacs.org. Theoretical investigations, often employing DFT, explore phase transitions, structural stability, and the mechanical and electronic properties of various GeO₂ polymorphs aps.orgresearchgate.netarxiv.orgmdpi.comacs.org. While less common, theoretical studies might also consider polymeric or cluster forms of this compound itself, or its disproportionation products wecmelive.com.
Molecular Spectroscopy and Dynamics Simulations
Computational methods are also employed to simulate the spectroscopic properties of GeO. By calculating potential energy curves and wave functions for different electronic states, theoretical models can predict molecular spectra, including vibrational and electronic transitions global-sci.comglobal-sci.com. These simulations aid in the interpretation of experimental spectroscopic data, such as infrared (IR) and UV-Vis absorption spectra. Molecular dynamics (MD) simulations, while more commonly applied to larger systems or condensed phases, can also provide insights into the behavior and dynamics of molecules under various conditions, though specific applications to the diatomic GeO molecule are less prevalent in the literature compared to its electronic structure acs.orgiukl.edu.mymdpi.comresearchgate.net.
Theoretical and Computational Chemistry of this compound (GeO)
This compound (GeO) is a diatomic molecule that has been the subject of extensive theoretical and computational investigation due to its relevance in various chemical and astrophysical contexts. Research has focused on understanding its electronic structure, molecular constants, and thermochemical properties through advanced computational methods.
Advanced Research Applications and Functional Material Development
Optoelectronic Device Research and Integration
Germanium monoxide and related germanium oxides exhibit significant potential in the field of optoelectronics due to their semiconducting and optical properties. Research is focused on their integration into various devices to enhance performance and enable new functionalities.
This compound is utilized in the fabrication of photodetectors, which are critical components in optical communication systems and sensing applications. Its capacity to absorb light and efficiently convert it into electrical signals makes it suitable for these purposes. Germanium surfaces, in general, are known to be covered by layers of germanium dioxide (GeO₂) and this compound (GeO). acs.orgresearchgate.net Research involving germanium oxide nanowires, specifically Au-capped GeO₂ nanowires grown using this compound vapor, has demonstrated photoresponse under visible light illumination. aip.org In these processes, GeO vapor acts as a precursor for the growth of nanowires via catalyzed methods, highlighting its role in the synthesis of nanostructured optoelectronic materials. aip.org
Table 1: Performance Metrics of Au-GeO₂ Nanowire Photodetectors
Parameter | Value | Conditions | Source |
Dark Current (I_d) | 1.93 × 10⁻⁸ A/cm² | -2.0 V bias | aip.org |
Photocurrent (I_ph) | 2.87 × 10⁻⁵ A/cm² | -2.0 V bias, Visible light (λ = 540 nm, 0.2 mW/cm²) | aip.org |
Photoresponse (I_ph/I_d) | 1.487 × 10³ | -2.0 V bias | aip.org |
External Quantum Efficiency (EQE) | 17% | -2.0 V bias, λ = 540 nm | aip.org |
This compound is being explored for its potential application in thin-film transistors (TFTs), which are crucial for display technologies and flexible electronics. Techniques such as Atomic Layer Deposition (ALD) are employed for depositing GeO thin films, allowing for precise control over film thickness and composition. Germanium itself is recognized as a promising material for substituting Silicon Dioxide (SiO₂) in metal-oxide-semiconductor field-effect transistors (MOSFETs) due to its higher carrier mobility. acs.orgnih.gov Consequently, germanium oxide-based electronic devices are attracting significant research interest. acs.orgnih.gov
Germanium dioxide (GeO₂) serves as a high-κ interlayer dielectric material and is beneficial for high-frequency applications due to its high carrier mobility. acs.orgnih.gov It can function as a blocking layer with a band gap of approximately 5.81 eV and a dielectric constant (κ) of around 6, which is higher than that of SiO₂ (κ ≈ 3.9). acs.orgnih.gov However, this compound (GeO) is known to possess poorer electrical properties, as its Ge–O bonds can act as trap sites, and oxygen vacancies contribute to high leakage currents and compromised capacitance-voltage (C-V) characteristics. cambridge.org The presence of GeO within GeO₂ films can increase leakage current, underscoring the importance of suppressing GeO formation during deposition processes. cambridge.org Sputtered GeO₂ films, for instance, exhibit significantly poorer leakage characteristics compared to ALD-grown GeO₂ films, a deficiency often linked to the formation of GeO. cambridge.org Research is also progressing on the epitaxial stabilization of rutile GeO₂ thin films for potential use in power semiconductors. researchgate.net
Table 2: Dielectric Properties and Leakage Characteristics of Germanium Oxides in Transistors
Material/Deposition Method | Dielectric Constant (κ) | Band Gap (eV) | Leakage Current Density (A/cm²) at -1 MV/cm | Notes | Source |
GeO₂ | ≈ 6 | 5.81 | N/A | Higher κ and band gap than SiO₂ (κ ≈ 3.9) | acs.orgnih.gov |
ALD GeO₂ (Ge(OnBu)₄) | N/A | N/A | 1.7 × 10⁻⁷ | Acceptable for dielectric applications | cambridge.org |
ALD GeO₂ (Ge(NMe₂)₄) | N/A | N/A | 5.0 × 10⁻⁷ | Acceptable for dielectric applications | cambridge.org |
Sputtered GeO₂ | N/A | N/A | 4.2 × 10⁻² | Poor leakage characteristics, unsuitable for dielectric applications | cambridge.org |
The synthesis of germanium nanocrystals (ncGe) from GeO is being explored for advanced applications in photonics and electronics. Controlled synthesis methodologies enable the creation of germanium nanocrystals with precisely tailored optical properties. These ncGe materials have demonstrated superiority over silicon nanocrystals (ncSi) in specific applications, including photothermal therapy, desalination, and catalysis. nih.gov When stabilized within an oxide matrix (ncGe/GeOₓ), ncGe facilitates the development of non-volatile memories and serves as a high-capacity anode material for lithium-ion batteries. nih.gov this compound (GeO) functions as a precursor for the synthesis of ncGe through thermal disproportionation. nih.gov Furthermore, germanium-based compounds are suitable for co-thermal evaporation with zinc oxide (ZnO) for applications in high-speed microelectronics and photonics. researchgate.net
Table 3: Properties and Applications of Germanium Nanocrystals (ncGe)
Property/Application | Description | Synthesis Precursor | Source |
Comparative Performance | Superior to ncSi in photothermal therapy, desalination, and catalysis. | GeO | nih.gov |
Memory Devices | Enables non-volatile memories when stabilized in ncGe/GeOₓ matrix due to high charge retention. | GeO | nih.gov |
Energy Storage | Serves as a high-capacity anode material for lithium-ion batteries with impressive stability. | GeO | nih.gov |
Photonics & Microelectronics | Germanium compounds suitable for co-thermal evaporation with ZnO for high-speed applications. | N/A | researchgate.net |
Tailored Optical Properties | Nanocrystals synthesized via controlled methods allow for tunable optical characteristics. | GeO |
Research on Thin Film Transistors Utilizing Germanium Oxides
Catalytic Science and Reaction Enhancement
This compound exhibits potential as a catalyst in various chemical processes, particularly in organic reactions, where it can enhance reaction kinetics and selectivity.
This compound (GeO) serves as a catalyst in several organic reactions, contributing to improved reaction rates and selectivity. Its amphoteric nature is key to its versatility, allowing it to interact effectively with both acidic and basic reactants, thereby facilitating a broad range of catalytic processes. While GeO itself is investigated for catalysis, germanium dioxide (GeO₂) is also established as a polymerization catalyst, notably in the production of polyethylene terephthalate (PET) resin. omanchem.comnanotrun.comusgs.gov The intrinsic catalytic capabilities of GeO are being further explored across various chemical transformations. nih.gov
Table 4: Catalytic Applications of this compound
Catalyst | Application Area | Key Properties | Source |
This compound (GeO) | Organic Reaction Catalysis | Enhances reaction rates and selectivity; Amphoteric nature facilitates interactions with acids and bases. | |
Germanium Dioxide (GeO₂) | Polymerization (e.g., PET resin) | Used as a catalyst in the production of polyethylene terephthalate. | omanchem.comnanotrun.comusgs.gov |
Compound List:
this compound (GeO)
Germanium dioxide (GeO₂)
Germanium (Ge)
Silicon Dioxide (SiO₂)
Zinc Oxide (ZnO)
Study of Amphoteric Behavior in Heterogeneous Catalytic Processes
Memory Devices and Resistive Switching Phenomena
This compound (GeO) and its composite films, particularly germanosilicate glasses (GeSixOy), have emerged as promising materials for non-volatile resistive switching memory devices, commonly known as memristors. Research has demonstrated that thin films of GeO, often in combination with silicon oxide (SiO₂) or silicon monoxide (SiO), exhibit significant memristive effects researchgate.netresearchgate.netaip.orgresearchgate.netresearchgate.netspiedigitallibrary.orgmdpi.com. These GeO-based structures, when fabricated into Metal-Insulator-Semiconductor (MIS) devices, show reversible resistive switching between high-resistance states (HRS) and low-resistance states (LRS) researchgate.netresearchgate.netaip.orgresearchgate.netresearchgate.netspiedigitallibrary.orgmdpi.com. Notably, many of these devices operate without a preliminary forming procedure, simplifying fabrication and improving reliability researchgate.netresearchgate.netaip.org. The ON/OFF ratios observed are typically around one order of magnitude, and the materials are compatible with standard silicon planar technology researchgate.netaip.org. Furthermore, films containing germanium nanoclusters within a GeO matrix have also shown resistive switching capabilities, with the potential for intermediate resistance states, which could be beneficial for multi-bit memory applications and neuromorphic computing researchgate.netresearchgate.netspiedigitallibrary.orgmdpi.com.
Table 1: Memristive Properties of this compound Films
Film Composition | Key Observation | ON/OFF Ratio | Compatibility | Reference(s) |
GeO[SiO₂] / GeO[SiO] | Resistive switching (memristor effect) observed without forming procedure. | ~1 order of magnitude | Fully compatible with silicon planar technology | researchgate.netresearchgate.netaip.org |
GeO[SiO] with Ge NCs | Reversible resistive switching (RS) observed. Intermediate resistance states noted. | Not explicitly quantified | MIS structures | researchgate.netresearchgate.netspiedigitallibrary.orgmdpi.com |
The resistive switching phenomenon in this compound films is strongly linked to the presence of intrinsic defects within the material, with oxygen vacancies playing a particularly crucial role researchgate.netnih.gov. These defects act as traps for charge carriers, facilitating the formation and rupture of conductive filaments or pathways within the dielectric layer, which are responsible for the switching between high and low resistance states nih.govaimspress.comresearchgate.net. In GeO-based memristors, a high density of oxygen vacancies is assumed to be present, contributing significantly to the observed memristive effect researchgate.net. The controlled modulation of these oxygen vacancies, either through material synthesis or applied electrical fields, is key to tuning the switching characteristics and performance of these memory devices aimspress.comresearchgate.net. Beyond oxygen vacancies, other intrinsic defects in related germanium oxide materials can also influence charge transport and memory functionality by creating localized electronic states or potential fluctuations within the band gap cam.ac.ukresearchgate.net.
Research into Memristive Effects Associated with this compound Films
Semiconductor Device Technology and Interlayer Engineering
This compound and related germanium oxide compounds are being explored for their utility in semiconductor device technology, particularly for interlayer isolation and passivation layers. Films formed from the disproportionation of this compound (GeO) into germanium and germanium dioxide (Ge + GeO₂) have shown promise for interlayer isolation in semiconductor devices wecmelive.comwecmelive.com. These (Ge+GeO₂) films exhibit a high breakdown voltage of approximately 2 × 10⁷ V/cm, making them suitable for dielectric applications requiring robust insulation wecmelive.comwecmelive.com.
In addition to interlayer isolation, germanium oxides, particularly germanium dioxide (GeO₂), are investigated for surface passivation in germanium-based semiconductor devices. GeO₂/Ge interfaces are noted to possess superior quality compared to SiO₂/Si interfaces in certain aspects, especially when considering defect passivation without external treatments aip.org. GeOx passivation has also been employed in germanium photodiodes to significantly suppress dark current, achieving a reduction of more than one order of magnitude compared to other passivation layers like Al₂O₃ researchgate.net. These passivation layers are critical for improving the performance and stability of germanium-based transistors and detectors by mitigating surface leakage currents and reducing interface trap densities aip.orgacs.orgresearchgate.netethz.chmdpi.com.
Table 2: Dielectric Properties of GeO-Related Films for Interlayer Isolation and Passivation
Film Composition | Application | Key Property | Value | Reference(s) |
(Ge+GeO₂) films | Interlayer isolation in semiconductor devices | Breakdown voltage | ≅2 × 10⁷ V/cm | wecmelive.comwecmelive.com |
GeOx | Passivation layer for Ge photodiodes | Dark current suppression | >1 order of magnitude reduction vs. Al₂O₃ | researchgate.net |
GeO₂/Ge interface | Passivation in Ge MOS devices | Interface quality | Superior to SiO₂/Si without passivation | aip.org |
This compound and its related compounds are demonstrating significant potential across multiple fields of advanced materials and semiconductor technology. Their ability to exhibit memristive behavior, coupled with the critical role of intrinsic defects like oxygen vacancies, positions them as strong candidates for future non-volatile memory and neuromorphic computing applications. Concurrently, the favorable dielectric properties of germanium oxide-based films, such as high breakdown voltage and effective passivation capabilities, underscore their importance in the development of next-generation semiconductor devices for interlayer isolation and surface engineering. Continued research into the synthesis, characterization, and application of this compound is expected to yield further innovations in these critical technological areas.
Compound List:
this compound (GeO)
Germanium dioxide (GeO₂)
Germanium (Ge)
Cobalt oxide (Co₃O₄)
Silicon dioxide (SiO₂)
Silicon monoxide (SiO)
Titanium dioxide (TiO₂)
Aluminum oxide (Al₂O₃)
Hafnium dioxide (HfO₂)
Comparative and Analogous Systems Research of Germanium Monoxide
Comparative Analysis with Other Group IV Monoxides (e.g., SiO, CO) in Terms of Structure and Reactivity
The monoxides of Group IV elements, particularly carbon monoxide (CO), silicon monoxide (SiO), and germanium monoxide (GeO), exhibit significant differences in their structure and reactivity, reflecting the changing metallic character and bonding preferences down the group. reb.rwmegalecture.com
Carbon Monoxide (CO): As a gas at room temperature, CO is characterized by a triple bond between carbon and oxygen (one sigma and two pi bonds). nsf.gov This strong bond contributes to its relative stability. However, CO is considered unstable in the sense that it can be exothermically oxidized to the more stable carbon dioxide (CO2). reb.rw
Silicon Monoxide (SiO): Unlike the discrete molecules of CO, SiO is unstable in the gas phase and tends to disproportionate into silicon and silicon dioxide (SiO2) clusters. nsf.gov While it can exist at very high temperatures (around 2000°C), it is metastable in its condensed state. reb.rwresearchgate.net The larger size of silicon compared to carbon makes the overlap of p-orbitals to form stable π bonds less efficient, which is why SiO2, with its network of single bonds, is the more stable oxide. megalecture.com
This compound (GeO): Similar to SiO, gaseous GeO is also less stable than its dioxide counterpart, GeO2. reb.rw However, GeO is considered more stable than GeO2 and Ge2O3 at elevated temperatures. tandfonline.com The bond length in GeO is significantly longer than in CO and SiO, a trend that continues down the group. nsf.gov The reactivity of GeO is also distinct; for instance, heating GeO2 with powdered germanium at 1000 °C can produce GeO. wikipedia.org
The increasing stability of the +2 oxidation state down Group 14 is a key trend influencing the properties of these monoxides. megalecture.com While carbon strongly prefers the +4 state in CO2, the +2 state becomes more favorable for heavier elements like lead. reb.rw Germanium sits at a point where both +2 and +4 oxidation states are significant, influencing the complex chemistry of its oxides. reb.rwtandfonline.com
Here is a comparative data table of the properties of CO, SiO, and GeO:
Property | Carbon Monoxide (CO) | Silicon Monoxide (SiO) | This compound (GeO) |
State at 293 K | Gas nsf.gov | Solid (metastable) nsf.govresearchgate.net | Solid nsf.gov |
Bonding | C≡O triple bond nsf.gov | Primarily single bonds in condensed phase megalecture.com | Primarily single bonds in condensed phase |
Bond Length (Å) | 1.128 nsf.gov | 1.512 nsf.gov | 1.617 nsf.gov |
Relative Stability | Stable, but oxidizes to CO2 reb.rw | Unstable, disproportionates nsf.gov | More stable than GeO2 at high temperatures tandfonline.com |
Acidity/Basicity | Neutral unacademy.com | Not well-studied unacademy.com | Acidic unacademy.com |
Germanium Oxide Systems as Analogs for Other Metal Oxides in Extreme Conditions Research
Germanium oxide systems, particularly germanium dioxide (GeO2), serve as valuable analogs for other metal oxides, most notably silicon dioxide (SiO2), in research conducted under extreme conditions of high pressure and temperature. aps.orgresearchgate.netarxiv.org This is due to their chemical and structural similarities. researchgate.netarxiv.orgresearchgate.net
The study of materials under extreme pressures is crucial for understanding the interiors of Earth and other planets. aps.org GeO2 exhibits a similar sequence of pressure-induced structural transformations as SiO2, but these changes occur at much lower pressures. researchgate.netarxiv.org This increased sensitivity to pressure makes GeO2 an excellent model system for investigating the behavior of SiO2 under conditions that are difficult to achieve and study experimentally. aps.orgresearchgate.net
Recent research using dynamic ramp compression has subjected GeO2 to pressures up to 882 GPa. aps.org These studies have revealed phase transitions to high-pressure forms, such as the HP-PdF2-type and cotunnite-type structures, which are predicted to be stable phases for other oxides at multihundred GPa stresses. aps.org By studying these transitions in GeO2, scientists can gain insights into the crystal structures and properties of materials like SiO2 in the deep mantles of terrestrial exoplanets. aps.org
Furthermore, the study of germanates (compounds containing germanium and oxygen) at room pressure has historically pointed the way to discovering new high-pressure silicate structures. geoscienceworld.org The principles governing the crystal chemistry of dense oxide and silicate structures can be elucidated by examining these germanium-based analogs. geoscienceworld.org For example, the behavior of transition metal oxides under high pressure, including phenomena like magnetic collapse, can be better understood by studying analogous systems, which has significant implications for geochemistry and geophysics. psu.edu
Structure-Property Relationships Across the Germanium Oxide Family (GeO, GeO2, Ge2O3) in Advanced Materials Research
The germanium oxide family, which includes this compound (GeO), germanium dioxide (GeO2), and other intermediates like Ge2O3, exhibits a rich variety of structures and properties that are of great interest in advanced materials research. tandfonline.comchalmers.seutm.my The different oxidation states and coordination geometries of germanium give rise to a range of electronic and optical properties.
This compound (GeO): GeO has emerged as a key reactive intermediate in the fabrication of integrated optics and microelectronic devices based on silicon-germanium alloys. nsf.gov Its properties are linked to the subvalent germanium(II) state. nsf.gov
Germanium Dioxide (GeO2): GeO2 is the most stable and well-studied oxide of germanium. reb.rw It exists in several polymorphs, including a hexagonal form with a structure similar to α-quartz (Ge in 4-coordination) and a tetragonal, rutile-like form (Ge in 6-coordination). wikipedia.org There is also an amorphous, glassy form. wikipedia.org These different structures lead to different properties; for example, the hexagonal form is more soluble in water than the rutile form. wikipedia.org The ability of GeO2 to form glasses with a high refractive index makes it a crucial component in optical fibers and lenses. acs.orgnanotrun.com
Intermediate Oxides (e.g., Ge2O3): Intermediate oxides like Ge2O3 are also present in various germanium-based systems. tandfonline.comutm.my The presence of these sub-oxides at the interface between Ge and a dielectric layer can significantly influence the electrical properties of semiconductor devices. scispace.com Research has shown that the relative amounts of GeO, GeO2, and Ge2O3 can be controlled by annealing temperatures, which in turn affects photoluminescence properties. tandfonline.com
The interplay between these different oxides is critical in the development of advanced materials. For instance, in the context of lithium-ion batteries, nanocomposites of germanium and germanium dioxide have shown enhanced discharge capacity. mdpi.com The structure-property relationships within the germanium oxide family are also crucial for developing new catalysts and sensors. acs.orgnanotrun.com
Below is a data table summarizing key properties of different germanium oxides:
Compound | Formula | Common Germanium Oxidation State | Key Structural Features | Notable Properties and Applications |
This compound | GeO | +2 | - | Intermediate in microelectronics fabrication. nsf.gov |
Germanium Dioxide | GeO2 | +4 | Hexagonal (α-quartz like, 4-coordinated Ge), Tetragonal (rutile-like, 6-coordinated Ge), Amorphous (glassy) wikipedia.org | Used in optical fibers, lenses, and as a catalyst. acs.orgnanotrun.com |
Germanium(III) Oxide | Ge2O3 | +3 | - | Present as a sub-oxide in thin films, affecting electronic properties. tandfonline.comutm.my |
Q & A
Basic: What experimental protocols are recommended for synthesizing high-purity germanium monoxide (GeO) under controlled conditions?
Methodological Answer:
GeO synthesis typically involves controlled oxidation/reduction reactions of germanium precursors. For lab-scale preparation:
- Reduction of GeO₂ : Use hydrogen gas (H₂) at 600–700°C to reduce GeO₂ to GeO, monitoring oxygen partial pressure to avoid over-reduction to elemental Ge .
- Vapor Deposition : Sublimate GeO in a vacuum chamber at 900–1000°C, followed by controlled condensation to minimize impurities .
- Key Validation : Characterize purity via X-ray diffraction (XRD) for crystallinity and inductively coupled plasma mass spectrometry (ICP-MS) for trace contaminants. Report deviations in yield or impurity profiles, referencing established protocols in supplementary materials .
Basic: How should researchers address discrepancies between theoretical and experimental bandgap values for GeO?
Methodological Answer:
Bandgap inconsistencies often arise from sample purity or measurement techniques. To resolve:
- Experimental Calibration : Use UV-Vis spectroscopy with a calibrated standard (e.g., silicon reference samples) and report atmospheric conditions (humidity/O₂ levels), as GeO is hygroscopic .
- Computational Cross-Check : Compare density functional theory (DFT) simulations (e.g., using VASP or Gaussian) with experimental data. Adjust for spin-orbit coupling and exchange-correlation functionals (e.g., PBE vs. HSE06) to match observed results .
- Data Transparency : Document raw spectra and computational parameters in FAIR-aligned repositories for peer validation .
Advanced: What strategies optimize GeO thin-film stability for optoelectronic applications under ambient conditions?
Methodological Answer:
GeO degrades via oxidation and moisture absorption. Mitigation approaches:
- Encapsulation Layers : Deposit Al₂O₃ or SiO₂ via atomic layer deposition (ALD) to create moisture barriers. Quantify effectiveness using ellipsometry and accelerated aging tests (85°C/85% RH) .
- Doping Techniques : Introduce nitrogen (N₂) during sputtering to form GeON alloys, enhancing oxidative stability. Characterize using X-ray photoelectron spectroscopy (XPS) to confirm N incorporation .
- Long-Term Data : Share degradation kinetics datasets (e.g., conductivity vs. time) in discipline-specific repositories like Zenodo or Materials Cloud .
Advanced: How can computational modeling resolve contradictions in GeO’s thermal expansion coefficients reported across studies?
Methodological Answer:
Thermal expansion variability often stems from anisotropic crystal structures or measurement artifacts. A systematic workflow includes:
- DFT Phonon Calculations : Simulate thermal expansion coefficients (TECs) using quasi-harmonic approximation (QHA) in software like Quantum ESPRESSO. Compare with experimental XRD data collected at multiple temperatures .
- Error Analysis : Quantify instrument-induced errors (e.g., dilatometer calibration drift) and publish raw thermal expansion curves .
- Community Benchmarking : Contribute data to open platforms like the Materials Project, enabling meta-analyses of TEC trends .
Basic: What are the best practices for managing and sharing GeO research data to comply with funding agency requirements?
Methodological Answer:
Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Metadata Standards : Use the Crystallographic Information Framework (CIF) for structural data and include experimental conditions (e.g., synthesis temperature, pressure) .
- Repositories : Upload datasets to discipline-specific platforms (e.g., ICSD for crystal structures, NOMAD for computational outputs) with persistent identifiers (DOIs) .
- Data Management Plans (DMPs) : Align with DFG/NSF checklists, specifying retention periods (minimum 10 years) and access protocols .
Advanced: How to design experiments distinguishing GeO’s intrinsic semiconductor properties from surface oxidation artifacts?
Methodological Answer:
Surface oxidation (GeO → GeO₂) can mask intrinsic properties. Experimental design tips:
- In Situ Characterization : Use synchrotron-based XPS or Raman spectroscopy under ultra-high vacuum (UHV) to probe bulk vs. surface states .
- Passivation Methods : Etch surfaces with dilute HF (1–5%) and immediately coat with inert layers (e.g., graphene) for electrical measurements .
- Control Experiments : Compare samples stored in argon vs. ambient conditions, reporting time-resolved conductivity/PL spectra .
Advanced: What statistical methods are robust for analyzing conflicting catalytic activity data of GeO in CO oxidation reactions?
Methodological Answer:
Address variability via:
- Multivariate Regression : Correlate activity with surface area, defect density (from TEM), and pretreatment conditions (e.g., reduction temperature) .
- Error-Weighted Averaging : Apply Bayesian inference to reconcile disparate activity measurements, prioritizing datasets with detailed uncertainty quantification .
- Reproducibility Tests : Publish step-by-step catalytic testing protocols (e.g., gas flow rates, catalyst loading) in supplementary materials, inviting third-party validation .
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.